molecular formula C15H15N3O7 B11068619 5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol

5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-diol

Cat. No.: B11068619
M. Wt: 349.29 g/mol
InChI Key: YMKHEANJECGDTL-SNAWJCMRSA-N
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Description

5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound featuring a nitro group, a trimethoxyphenyl group, and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl derivative, followed by its coupling with a pyrimidinedione precursor. The nitro group is introduced through nitration reactions under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,2,4-triazole-3-one: Known for its high energy density and stability.

    Trimethoprim: Contains a trimethoxyphenyl group and is used as an antibiotic.

Uniqueness

5-NITRO-6-[(E)-2-(2,4,5-TRIMETHOXYPHENYL)-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of a nitro group, a trimethoxyphenyl group, and a pyrimidinedione core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other compounds.

Properties

Molecular Formula

C15H15N3O7

Molecular Weight

349.29 g/mol

IUPAC Name

5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H15N3O7/c1-23-10-7-12(25-3)11(24-2)6-8(10)4-5-9-13(18(21)22)14(19)17-15(20)16-9/h4-7H,1-3H3,(H2,16,17,19,20)/b5-4+

InChI Key

YMKHEANJECGDTL-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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